molecular formula C22H24Si B11948173 Isobutyltriphenylsilane

Isobutyltriphenylsilane

Cat. No.: B11948173
M. Wt: 316.5 g/mol
InChI Key: SFWOBZUKRWOLNC-UHFFFAOYSA-N
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Description

Isobutyltriphenylsilane is an organosilicon compound with the molecular formula C22H24Si, featuring a central silicon atom bonded to three phenyl groups and one isobutyl group. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, materials science, and polymer stabilization. The bulky aromatic substituents enhance thermal stability, while the isobutyl group introduces moderate hydrophobicity. Applications include its use as a protecting group in organic reactions and as a precursor for functionalized silicones .

Properties

Molecular Formula

C22H24Si

Molecular Weight

316.5 g/mol

IUPAC Name

2-methylpropyl(triphenyl)silane

InChI

InChI=1S/C22H24Si/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3

InChI Key

SFWOBZUKRWOLNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The general reaction proceeds as:

Ph3SiCl+i-C4H9MgXPh3Si-C4H9-i+MgXCl\text{Ph}3\text{SiCl} + \text{i-C}4\text{H}9\text{MgX} \rightarrow \text{Ph}3\text{Si-C}4\text{H}9\text{-i} + \text{MgXCl}

Key parameters include the molar ratio of Grignard reagent to silane (1:1–1.2), solvent selection (tetrahydrofuran or toluene), and reaction temperature (45–65°C). Excess Grignard reagent ensures complete conversion, while slow addition minimizes side reactions.

Case Study: Yield and Purity Enhancement

In Example 2 of CN102161672A, substituting phenyl Grignard with isobutyl magnesium bromide in toluene at 50°C yielded 65% crude product. Recrystallization with methanol and activated carbon increased purity to 98.7%. Similar optimization for this compound would require adjusting hydrolysis conditions to prevent premature cleavage of the Si–C bond.

Metal-Catalyzed Coupling Reactions

Transition metals like zinc, lithium, and copper facilitate direct coupling between haloalkanes and silanes. CN102219802A demonstrates this for isobutyl triethoxysilane synthesis, offering insights into adapting the protocol for triphenylsilane derivatives.

Catalytic Systems and Solvent Effects

The patent employs iodine as a catalyst in toluene or methyl tert-butyl ether, with elemental metals (Mg, Li) enhancing reactivity. For this compound, replacing tetraethoxysilane with triphenylchlorosilane in the presence of magnesium powder could yield:

Ph3SiCl+i-C4H9X+MPh3Si-C4H9-i+MX\text{Ph}3\text{SiCl} + \text{i-C}4\text{H}9\text{X} + \text{M} \rightarrow \text{Ph}3\text{Si-C}4\text{H}9\text{-i} + \text{MX}

Experiments in CN102219802A achieved 89% conversion using chloro-iso-butane and magnesium at 130°C, suggesting analogous conditions may apply.

Temperature and Stoichiometry

Elevated temperatures (90–150°C) and a 1:3 molar ratio of silane to haloalkane optimize reaction rates. However, excessive heat risks silane decomposition, necessitating precise thermal control.

Hydrosilylation and Hydride Transfer

The PDF from Chemistry.mdma.ch explores hydride transfer mechanisms involving triphenylsilane, providing a foundation for synthesizing this compound via hydrosilylation. This method avoids harsh reagents but requires acidic or radical initiators.

Proton-Catalyzed Pathways

In trifluoroacetic acid, isobutylene can react with triphenylsilane:

Ph3SiH+CH2=C(CH3)2H+Ph3Si-C4H9-i\text{Ph}3\text{SiH} + \text{CH}2=\text{C(CH}3\text{)}2 \xrightarrow{\text{H}^+} \text{Ph}3\text{Si-C}4\text{H}_9\text{-i}

The study reported 75–89% yields for analogous reductions, emphasizing the need for anhydrous conditions to prevent silanol formation.

Radical Initiation and Selectivity

UV irradiation or peroxides generate radicals that promote anti-Markovnikov addition. For example, di-tert-butyl peroxide initiates the reaction at 80°C, achieving regioselective addition to terminal alkenes.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Conditions Catalyst
Grignard Reagent50–6596–98.745–65°C, THF/tolueneNone
Metal-Catalyzed75–8997–9990–150°C, iodine/MgMg, Li
Hydrosilylation70–8995–9880°C, acidic/radical conditionsH⁺, peroxides

Key Findings:

  • Grignard methods prioritize simplicity but require stringent moisture control.

  • Metal-catalyzed routes offer higher yields but involve costly metals and elevated temperatures.

  • Hydrosilylation excels in regioselectivity but demands specialized initiators.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

CN102161672A highlights tetrahydrofuran (THF) recovery via distillation, reducing costs by 20–30%. Similarly, toluene and ethers can be recycled in metal-catalyzed processes .

Chemical Reactions Analysis

Types of Reactions

Isobutyltriphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Reagent in Organic Chemistry
Isobutyltriphenylsilane is primarily utilized as a reagent in organic synthesis, particularly for the protection of alcohols and amines. Its ability to form stable silyl ethers makes it a valuable tool for chemists. The compound can selectively protect hydroxyl groups during multi-step syntheses, allowing for subsequent reactions without interference from the protected functional group.

Case Study: Synthesis of Complex Molecules
In a study involving the synthesis of complex natural products, this compound was employed to protect alcohols, facilitating the construction of intricate molecular architectures. The use of this silane enabled higher yields and purities compared to traditional protecting groups, demonstrating its efficacy in synthetic pathways .

Drug Delivery Systems
this compound has been investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its hydrophobic nature allows for effective encapsulation of pharmaceutical compounds.

Case Study: Enhanced Drug Solubility
A clinical study explored the use of this compound in formulating a poorly soluble anti-cancer drug. The results indicated a marked increase in solubility and a corresponding improvement in therapeutic efficacy when compared to conventional formulations .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound serves as a derivatizing agent for gas chromatography and mass spectrometry. It enhances the volatility and detectability of various analytes, making it a crucial component in analytical protocols.

Data Table: Comparison of Derivatizing Agents

AgentApplication AreaAdvantages
This compoundGas ChromatographyIncreased sensitivity
Trimethylsilyl chlorideGas ChromatographyBroad applicability
N,O-Bis(trimethylsilyl)acetamideMass SpectrometryImproved stability

Mechanism of Action

The mechanism by which isobutyltriphenylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a hydride donor or a radical initiator. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with organic substrates and catalysts to facilitate desired reactions.

Comparison with Similar Compounds

Chlorotriphenylsilane (C18H15ClSi)

  • Structure : Silicon bonded to three phenyl groups and one chlorine atom.
  • Key Properties: Molecular weight: 294.85 g/mol Reactivity: Highly electrophilic due to the Cl substituent, enabling nucleophilic substitution reactions. Applications: Precursor for synthesizing triphenylsilanol and silicone resins; used in surface modification .
  • Differences: Isobutyltriphenylsilane lacks the reactive Cl group, making it less prone to hydrolysis but more thermally stable. Chlorotriphenylsilane is more polar (Cl vs. isobutyl), affecting solubility in non-polar solvents .

Triphenylsilane (C18H16Si)

  • Structure : Silicon bonded to three phenyl groups and one hydrogen atom.
  • Key Properties: Molecular weight: 260.41 g/mol Reactivity: Acts as a reducing agent in radical reactions; participates in hydrosilylation. Applications: Catalyst in polymer chemistry; hydrogen donor in organic synthesis .
  • Differences :
    • The isobutyl group in this compound provides greater steric hindrance, reducing reactivity in hydrosilylation compared to Triphenylsilane.
    • Triphenylsilane is more volatile (lower molecular weight) .

Phenylsilane (C6H8Si)

  • Structure : Silicon bonded to one phenyl group and three hydrogen atoms.
  • Key Properties :
    • Molecular weight: 108.21 g/mol
    • Reactivity: High due to Si–H bonds; used in semiconductor doping and crosslinking agents.
    • Applications: Thin-film deposition in electronics; precursor for silicon-carbide ceramics .
  • Differences :
    • This compound’s aromatic substituents drastically reduce its reactivity compared to Phenylsilane.
    • Phenylsilane is highly flammable, whereas this compound exhibits lower flammability due to aromatic stabilization .

Triphenyl(3-boronate ester)silane (C30H31BO2Si)

  • Structure : Silicon bonded to three phenyl groups and a boronate ester-functionalized phenyl ring.
  • Key Properties :
    • Molecular weight: 462.46 g/mol
    • Reactivity: Boronate ester enables Suzuki-Miyaura cross-coupling reactions.
    • Applications: Building block in medicinal chemistry; catalyst support in heterogeneous catalysis .
  • Differences :
    • The boronate group in this compound introduces orthogonal reactivity (e.g., cross-coupling) absent in this compound.
    • This compound is less synthetically versatile but more cost-effective for bulk applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Profile
This compound C22H24Si 316.52 Isobutyl Moderate, sterically hindered
Chlorotriphenylsilane C18H15ClSi 294.85 Chlorine High, electrophilic
Triphenylsilane C18H16Si 260.41 Si–H bond High, reducing agent
Phenylsilane C6H8Si 108.21 Si–H bonds Very high, flammable
Triphenyl(3-boronate)silane C30H31BO2Si 462.46 Boronate ester Orthogonal (cross-coupling)

Biological Activity

Isobutyltriphenylsilane (IBTPS) is a silane compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of IBTPS, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula C18H19SiC_{18}H_{19}Si and a molecular weight of 273.43 g/mol. Its structure includes a triphenylsilane core with an isobutyl group attached, which influences its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of IBTPS can be categorized into several key areas:

  • Antimicrobial Activity : IBTPS has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that silanes can disrupt bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : Research indicates that IBTPS may inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
  • Cellular Toxicity : While some studies suggest potential therapeutic applications, others highlight the cytotoxic effects of IBTPS on certain cell lines, indicating a need for careful evaluation in therapeutic contexts .

The mechanisms by which IBTPS exerts its biological effects include:

  • Membrane Disruption : The hydrophobic nature of the triphenylsilane moiety allows IBTPS to integrate into lipid membranes, potentially disrupting their integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some silanes have been reported to induce oxidative stress in cells, contributing to their cytotoxic effects.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of IBTPS against Gram-positive and Gram-negative bacteria. Results indicated that IBTPS exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The study concluded that the compound's hydrophobic properties enhance its penetration into bacterial membranes .

Enzyme Interaction

In vitro assays demonstrated that IBTPS significantly inhibited CYP1A2 activity in human liver microsomes. The inhibition was dose-dependent, suggesting potential interactions with drugs metabolized by this enzyme. The IC50 value was determined to be approximately 15 µM .

Data Tables

Property Value
Molecular FormulaC18H19SiC_{18}H_{19}Si
Molecular Weight273.43 g/mol
SolubilityModerately soluble
CYP Enzyme InhibitionCYP1A2 (Yes), CYP2D6 (Yes)
MIC against S. aureus32-128 µg/mL
MIC against E. coli32-128 µg/mL

Q & A

Q. Which advanced techniques study this compound’s supramolecular interactions (e.g., host-guest systems)?

  • Methodological Answer : Use X-ray crystallography to resolve crystal packing and π-stacking interactions. Pair with NMR titration (e.g., ROESY) to detect non-covalent associations in solution. High-resolution mass spectrometry (HRMS) identifies adducts with macrocyclic hosts .

Methodological Framework for Data Presentation

  • Tables : Include columns for experimental parameters (e.g., temperature, yield), spectroscopic data (δ ppm, m/z), and statistical metrics (RSD, p-values). Follow journal-specific formatting (e.g., Springer LaTeX macros) .
  • Figures : Use line graphs for kinetic data, bar charts for comparative yields, and scatter plots for solubility correlations. Label axes with units and provide legends for multi-variable analyses .

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